1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
Molecular Structure Analysis
The compound contains a spiro[chroman-2,3’-pyrrolidin]-4-one structure, a fluorophenyl group, and a thioacetyl group. The pyrrolidine ring in the structure is a five-membered ring with nitrogen, contributing to the stereochemistry of the molecule . The thiophene ring is a five-membered ring containing one sulfur atom .Scientific Research Applications
Enantioselective Synthesis and Medicinal Chemistry Applications Compounds within the spiro[pyrrolidin-3,3'-oxindole] family, similar to the one , have been highlighted for their important biological activities. Research by Xiao-Hua Chen et al. (2009) describes an enantioselective organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, emphasizing their high enantiopurity and structural diversity. This method facilitates the production of spirooxindole derivatives with excellent yield, regiochemistry, and stereoselectivities, opening new avenues for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Histone Deacetylase Inhibitors A series of spiro[chromane‐2,4′‐piperidine] derivatives, showcasing structural similarities with the compound in focus, have been prepared as novel histone deacetylase (HDAC) inhibitors. Thaler et al. (2012) evaluated these compounds for their ability to inhibit nuclear HDACs and their antiproliferative activities, revealing improved in vivo activity in an HCT‐116 xenograft model. This indicates the potential of such spiro compounds in cancer therapy and epigenetic research (Thaler et al., 2012).
Antibacterial and Antitubercular Activities Spiro[pyrrolidin-2,3'-oxindoles] have been synthesized and evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Research by S. Haddad et al. (2015) demonstrates that certain compounds within this group exhibit activities comparable to established standard drugs, highlighting their potential in developing new therapeutic agents (Haddad et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-5-7-15(8-6-14)26-12-19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDMJIYBLXKBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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